2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
The compound 2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:
Properties
IUPAC Name |
2-methoxy-4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-20-5-3-4-16-18-13-17(15-6-7-19(27)21(12-15)29-2)25-26(18)23(30-22(16)20)14-8-10-24-11-9-14/h3-12,18,23,27H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPSYKVLAHXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (commonly referred to as compound EVT-2966301) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula for EVT-2966301 is with a molecular weight of 403.4 g/mol. The compound features multiple functional groups, including methoxy (-OCH₃) and pyridinyl structures, which are critical for its biological activity. The intricate structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that compounds similar to EVT-2966301 exhibit significant anticancer properties. For instance, derivatives containing pyrazole frameworks have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11a | HepG2 (liver cancer) | 54.25% growth inhibition | |
| Compound 11a | HeLa (cervical cancer) | 38.44% growth inhibition |
These findings suggest that EVT-2966301 may also possess similar anticancer properties due to its structural analogies.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole compounds which have been identified as selective COX-2 inhibitors:
Given the structural similarities, EVT-2966301 may interact with COX enzymes and exhibit similar anti-inflammatory effects.
The biological activity of EVT-2966301 likely involves its interaction with specific molecular targets such as enzymes or receptors. The presence of methoxy and pyridinyl groups enhances its binding affinity to these targets, potentially modulating their activity.
Enzyme Interaction
Studies have shown that pyrazole-containing compounds can inhibit various kinases and enzymes associated with cancer progression and inflammation:
- p38 MAPK : A target for anti-inflammatory therapies.
- Cyclooxygenases (COX) : Key enzymes in the inflammatory response.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds to understand their biological activities better:
- Synthesis of Dihydro-Pyrazolo Derivatives : A series of dihydro-pyrazolo derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated promising anticancer activities with low toxicity to normal cells .
- Structure-Activity Relationship Studies : Research has highlighted the importance of specific substituents on the pyrazole ring in enhancing cytotoxic activity against breast cancer cell lines .
Scientific Research Applications
Overview
2-Methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with significant potential across various fields of scientific research. Its unique structural properties make it a candidate for applications in chemistry, biology, medicine, and industry.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow researchers to explore reaction mechanisms and develop new synthetic pathways. The presence of multiple functional groups enhances its utility in organic synthesis, facilitating the creation of derivatives with tailored properties.
Interaction with Biological Macromolecules
The compound is being investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its aromatic and heterocyclic characteristics suggest potential binding capabilities that could be exploited in biochemical assays and drug design.
Medicinal Chemistry
In medicinal chemistry, 2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is examined for several therapeutic properties:
- Anti-inflammatory Activity : The compound shows promise in modulating inflammatory pathways.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
- Antimicrobial Effects : Its structure suggests potential efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
Industrial Applications
In industrial contexts, this compound could be utilized in the development of advanced materials. Its stability and functional versatility make it suitable for applications in:
- Polymer Science : As a monomer or additive to enhance the properties of polymers.
- Coatings : Its chemical structure may provide unique characteristics to coatings used in various industries.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of this compound and its derivatives:
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound efficiently while ensuring high purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization.
- Biological Assays : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Molecular docking studies have shown promising interactions with target proteins involved in bacterial resistance mechanisms.
- Pharmacological Studies : Investigations into the pharmacological properties have revealed that compounds similar to 2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol may inhibit key enzymes linked to inflammation and cancer progression.
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The table below compares the target compound with structurally related benzoxazine derivatives:
Key Observations
Solubility and Polarity: The target compound’s phenolic -OH and methoxy groups enhance polarity compared to non-hydroxylated analogs (e.g., ’s 4-fluorophenyl derivative) . Pyridinyl substituents (as in the target and ) may improve aqueous solubility due to hydrogen bonding with water .
Hydrogen Bonding and Crystal Packing: Phenolic -OH groups facilitate intermolecular hydrogen bonds, influencing crystal packing stability. This contrasts with ’s fluorophenyl derivative, which relies on weaker van der Waals interactions .
Synthetic Complexity :
- The target compound’s 2-methoxy-4-hydroxyphenyl group requires precise regioselective functionalization, whereas analogs with simpler substituents (e.g., ) are synthesized via fewer steps .
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound contains a fused pyrazolo[1,5-c][1,3]oxazine core with methoxy and pyridinyl substituents. The pyridine ring introduces π-π stacking potential, while the methoxy groups influence electron distribution and solubility. The bicyclic structure imposes steric constraints, affecting regioselectivity in reactions. Comparative studies of analogs (e.g., fluorophenyl or thiophenyl variants) suggest substituents at the 5-position modulate biological activity and synthetic accessibility .
Q. What synthetic methodologies are recommended for preparing this compound?
Multi-step synthesis is typical:
- Step 1 : Condensation of a substituted benzaldehyde with hydrazine derivatives to form pyrazole intermediates.
- Step 2 : Cyclization with phenolic components under acidic conditions to construct the oxazine ring.
- Step 3 : Functionalization (e.g., methoxylation or pyridinyl introduction) via nucleophilic substitution or cross-coupling reactions. Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
Q. How should researchers validate the molecular structure post-synthesis?
Use a combination of:
- X-ray crystallography : For absolute configuration determination (employ SHELX or WinGX for refinement ).
- Spectroscopy : / NMR to confirm substituent positions; IR for functional group identification.
- Mass spectrometry : High-resolution ESI-MS to verify molecular formula .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of analogs?
Structural variations (e.g., halogen vs. methoxy substituents) alter binding pocket interactions. For example:
Q. What experimental strategies optimize reaction selectivity in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.
- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency for pyridinyl incorporation.
- Temperature control : Lower temperatures (<80°C) reduce byproduct formation during oxazine ring closure .
Q. How do electronic effects of substituents impact spectroscopic data interpretation?
Methoxy groups deshield adjacent protons in NMR (e.g., aromatic protons shift downfield by ~0.3 ppm). Pyridinyl substituents introduce splitting patterns due to coupling with nitrogen lone pairs. Computational modeling (DFT) can predict chemical shifts and validate experimental spectra .
Q. What mechanisms explain contradictory solubility profiles in similar derivatives?
- Hydrogen bonding : Methoxy and phenolic -OH groups enhance aqueous solubility.
- Lipophilicity : Pyridinyl rings increase logP values, reducing solubility in polar solvents. Use Hansen solubility parameters to design co-solvent systems for formulation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across studies?
Potential sources of variability:
- Assay conditions : Differences in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa).
- Stereochemical purity : Enantiomeric impurities (>5%) significantly alter activity in chiral analogs. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. Why do some synthetic routes yield lower enantiomeric excess (ee) for chiral analogs?
- Catalyst degradation : Pd or Ru catalysts may lose activity under prolonged reaction times.
- Racemization : Basic or high-temperature conditions during workup can epimerize chiral centers. Monitor ee via chiral HPLC or circular dichroism at each synthetic step .
Methodological Recommendations
Best practices for SAR studies targeting kinase inhibition:
- Scaffold diversification : Introduce substituents at the 5- and 7-positions to probe steric and electronic effects.
- Crystallographic docking : Use PDB-deposited kinase structures (e.g., PDB 4XK9) to guide rational design.
- In vitro profiling : Screen against a panel of 10+ kinases to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
